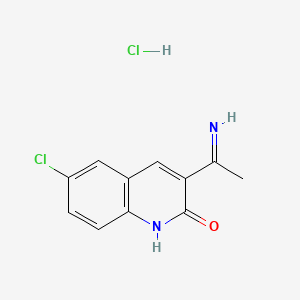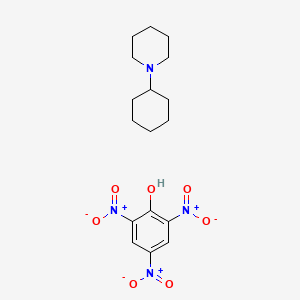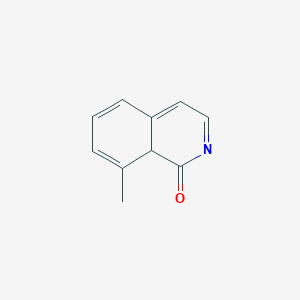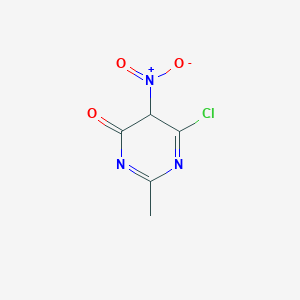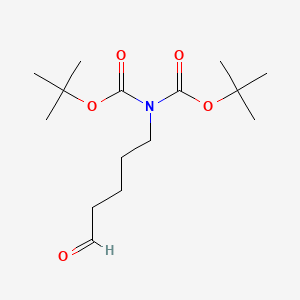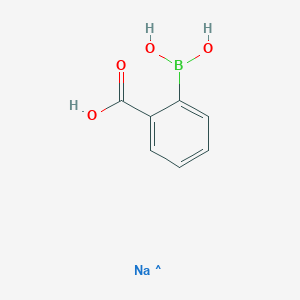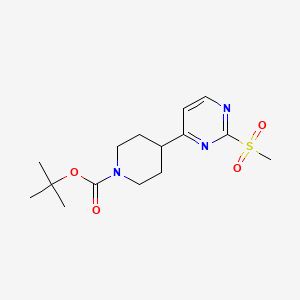![molecular formula C18H30N2O5 B12337312 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE CAS No. 2101206-19-1](/img/structure/B12337312.png)
2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE is a chemical compound with the molecular formula C18H30N2O5 and a molecular weight of 354.44 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro[5.4]decane core with two Boc (tert-butoxycarbonyl) protecting groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE typically involves the reaction of a spirocyclic precursor with Boc anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The nitrogen atoms in the spirocyclic core can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE is primarily related to its ability to interact with various molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity . The spirocyclic structure also provides rigidity, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diazaspiro[4.5]decane-2,7-dicarboxylic acid, 6-oxo-, 2,7-bis(1,1-dimethylethyl) ester
- 2,8-Di-Boc-2,8-diaza-spiro[5.4]decan-1-one
Uniqueness
This compound stands out due to its dual Boc protection, which provides stability and allows for selective deprotection under mild conditions . This makes it a versatile intermediate for further chemical modifications and applications in various research fields .
Eigenschaften
CAS-Nummer |
2101206-19-1 |
|---|---|
Molekularformel |
C18H30N2O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
ditert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2,7-dicarboxylate |
InChI |
InChI=1S/C18H30N2O5/c1-16(2,3)24-14(22)19-11-9-18(12-19)8-7-10-20(13(18)21)15(23)25-17(4,5)6/h7-12H2,1-6H3 |
InChI-Schlüssel |
QGARJDSINCCJJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCN(C2=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



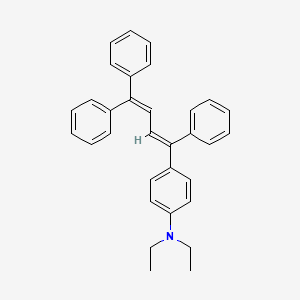

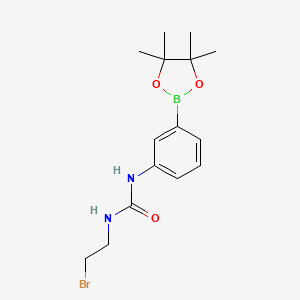
![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)

